An In-depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled compound serves as a crucial tracer in metabolic studies, offering insights into various biochemical pathways.
Chemical Properties and Structure
D-Glucono-1,5-lactone-1-¹³C is a stable isotope-labeled derivative of D-glucono-1,5-lactone, where the carbon atom at the C1 position is the ¹³C isotope.[1] It is a cyclic ester, or lactone, of D-gluconic acid.[1][2] In its pure form, it is a white to off-white, odorless, crystalline solid.[1]
One of the most critical chemical properties of D-Glucono-1,5-lactone is its hydrolysis in aqueous solutions. It readily hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[3] This hydrolysis is accelerated by heat and high pH. Initially, a solution of D-Glucono-1,5-lactone has a sweet taste, which transitions to sweet-sour and eventually sour as the concentration of D-gluconic acid increases.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of D-Glucono-1,5-lactone and its ¹³C-labeled form.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₀O₆ | |
| Molecular Weight | 179.13 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 150-152 °C (decomposition) | |
| Solubility in Water | 59 g / 100 mL (room temperature) | |
| Solubility in Ethanol | 1 g / 100 mL | |
| Solubility | Soluble in DMSO and Water | |
| InChI Key | PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
| CAS Number (unlabeled) | 90-80-2 |
Chemical Structure
The chemical structure of D-Glucono-1,5-lactone consists of a six-membered ring containing five carbon atoms and one oxygen atom. The ¹³C label in D-Glucono-1,5-lactone-1-¹³C is located at the C1 position, which is the carbonyl carbon of the lactone ring.
Caption: Chemical structure of D-Glucono-1,5-lactone-1-¹³C.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of D-Glucono-1,5-lactone-1-¹³C.
Synthesis of D-Glucono-1,5-lactone-1-¹³C
The synthesis of D-Glucono-1,5-lactone-1-¹³C is typically achieved through the oxidation of D-glucose-1-¹³C. Both chemical and enzymatic methods can be employed.
This method utilizes the enzyme glucose oxidase to catalyze the oxidation of D-glucose-1-¹³C.
Materials:
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D-glucose-1-¹³C
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Glucose oxidase (GOX)
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Catalase
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Phosphate buffered saline (PBS), pH 7.4
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Deionized water
Protocol:
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Prepare a solution of D-glucose-1-¹³C in PBS buffer at the desired concentration (e.g., 1 mM).
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Add glucose oxidase to the stirred glucose solution at room temperature. The reaction leads to the formation of D-glucono-1,5-lactone-1-¹³C and hydrogen peroxide.
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To remove the hydrogen peroxide byproduct, which can inhibit the enzyme, add catalase to the reaction mixture. Catalase will decompose hydrogen peroxide into water and oxygen.
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Monitor the reaction progress by measuring the consumption of oxygen or the formation of the lactone using analytical techniques such as HPLC.
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Once the reaction is complete, the enzyme can be denatured and removed by methods such as heat treatment followed by centrifugation or ultrafiltration.
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The resulting solution contains D-Glucono-1,5-lactone-1-¹³C, which can be purified by crystallization or chromatography.
Caption: Workflow for the enzymatic synthesis of D-Glucono-1,5-lactone-1-¹³C.
Analytical Methods
Accurate analysis of D-Glucono-1,5-lactone-1-¹³C is crucial for its application in metabolic studies. The following are key analytical techniques.
HPLC is used for the quantification and purity assessment of D-Glucono-1,5-lactone.
Instrumentation:
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HPLC system with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).
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Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
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Mobile Phase: Acetonitrile:Water (9:1 v/v).
-
Flow Rate: 0.5 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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CAD Nebulization Temperature: 50 °C.
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CAD Carrier Gas Pressure: 427.5 kPa.
Sample Preparation:
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Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
¹³C NMR is a powerful tool for confirming the position of the isotopic label and for structural elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition Parameters (General):
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.
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Solvent: DMSO-d₆.
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Purity: 99%.
-
For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei should be used to ensure full relaxation and accurate integration.
Expected ¹³C Chemical Shifts (in D₂O, referenced to DSS):
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C1: ~181.23 ppm
-
C5: ~73.86 ppm
-
C6: ~65.30 ppm (Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions).
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of D-Glucono-1,5-lactone-1-¹³C.
Instrumentation:
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A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
Expected Mass:
-
The exact mass of the [M+H]⁺ ion for C₅¹³CH₁₀O₆ is approximately 179.051 g/mol . The high-resolution measurement will confirm the elemental composition.
Application in Metabolic Flux Analysis
D-Glucono-1,5-lactone-1-¹³C is a valuable tracer for metabolic flux analysis (MFA), particularly for studying the pentose phosphate pathway (PPP). The ¹³C label at the C1 position allows for the tracking of carbon atoms as they are metabolized through various pathways.
Caption: General workflow for a ¹³C-based metabolic flux analysis experiment.
By feeding cells with D-glucose-1-¹³C, which is then converted to D-Glucono-1,5-lactone-1-¹³C and enters the PPP, researchers can measure the isotopic enrichment in downstream metabolites. This information, combined with computational modeling, allows for the quantification of the rates (fluxes) of reactions within the metabolic network.
Safety and Handling
D-Glucono-1,5-lactone is generally recognized as safe (GRAS) for use in food. For laboratory use, standard safety precautions should be followed. It may be irritating to the eyes and skin. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.
This technical guide provides a foundational understanding of D-Glucono-1,5-lactone-1-¹³C for its effective use in research and development. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available instrumentation.
